Meprobamate-d7 (100 μg/mL in Methanol)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard in Analytical Chemistry

- Internal standards are reference compounds added to a sample before analysis.

- They act as a point of comparison for the target analyte (the substance being measured) during instrumental analysis techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) [, ].

- Meprobamate-d7, an isotopically labeled version of Meprobamate, possesses similar chemical properties to the target analyte but with a slightly higher mass due to the presence of Deuterium (a heavier isotope of Hydrogen) atoms.

- This mass difference allows scientists to distinguish the internal standard from the analyte in the final analysis [].

Benefits of Using Meprobamate-d7 as an Internal Standard

- Meprobamate-d7 helps account for variations that may occur during sample preparation or instrumental analysis.

- By comparing the signal of the analyte to the signal of the internal standard, scientists can achieve more accurate and precise quantification of the target molecule [, ].

Applications in Meprobamate Research

- Meprobamate-d7 can be useful in research studies investigating Meprobamate, a medication once prescribed for anxiety and muscle tension but no longer widely used due to safety concerns [].

- Scientists may use Meprobamate-d7 to analyze biological samples (like blood or tissue) to measure Meprobamate levels or study its metabolism in the body [, ].

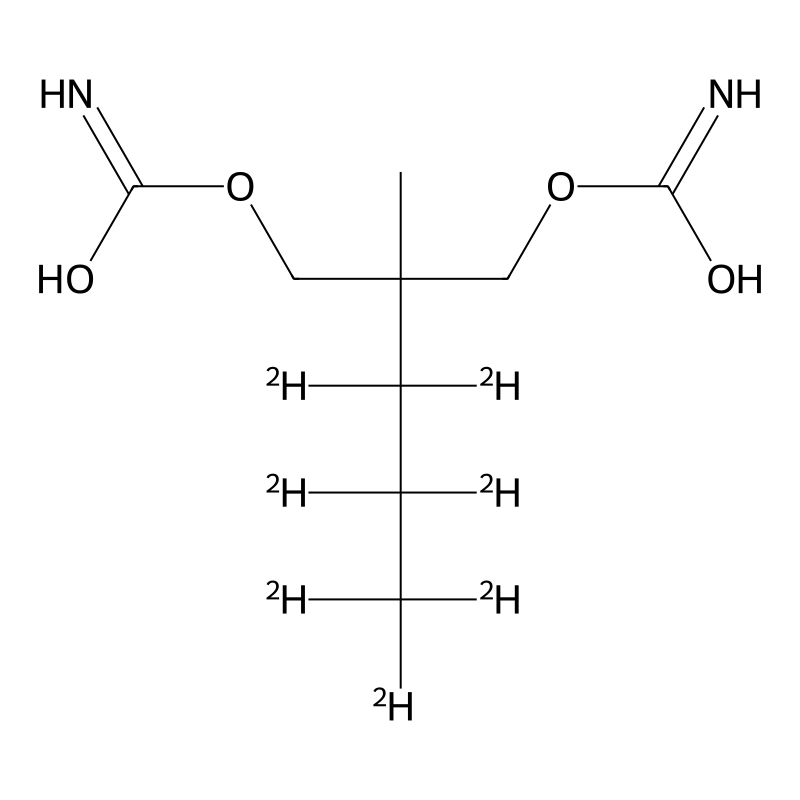

Meprobamate-d7, also known as Meprobamate-(2-methyl-1,3-propanediol-D7), is a deuterated derivative of Meprobamate, a medication primarily used for its anxiolytic properties. The compound's chemical formula is with a molecular weight of approximately 225.30 g/mol. The deuteration process involves substituting hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This alteration can significantly affect the compound's pharmacokinetic properties, making it valuable for scientific research, particularly in studying drug metabolism and distribution in biological systems .

- Hydrolysis: The carbamate groups can hydrolyze under acidic or basic conditions, yielding alcohol and carbamic acid derivatives.

- Oxidation: Using agents like potassium permanganate or chromium trioxide, Meprobamate-d7 can undergo oxidation to form different products.

- Substitution: Nucleophilic substitution reactions may occur at the nitrogen atom of the carbamate, leading to substituted derivatives.

Common Reagents and Conditions- Hydrolysis: Acidic (HCl) or basic (NaOH) environments.

- Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Substitution: Nucleophiles such as amines or alcohols can be used.

Major Products- Hydrolysis produces alcohol and carbamic acid derivatives.

- Oxidation yields various oxidation products depending on the oxidizing agent.

- Substitution results in substituted carbamate derivatives.

- Hydrolysis produces alcohol and carbamic acid derivatives.

- Oxidation yields various oxidation products depending on the oxidizing agent.

- Substitution results in substituted carbamate derivatives.

Meprobamate-d7 exhibits biological activity primarily through its action on the central nervous system. It modulates neurotransmitter activity, particularly enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) by acting on GABA-A receptors. This mechanism leads to anxiolytic effects, promoting relaxation and reducing anxiety. The presence of deuterium may alter its binding affinity and metabolic stability compared to non-deuterated forms, providing insights into the pharmacological role of hydrogen atoms in drug action .

The synthesis of Meprobamate-d7 typically involves several key steps:

- Deuteration of 2-methyl-1,3-propanediol: This initial step replaces hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst like palladium on carbon.

- Formation of 1,3-dicarbamate: The deuterated intermediate reacts with phosgene to form a chloroformate intermediate, which is then treated with ammonia to yield Meprobamate-d7.

Industrial Production

In industrial settings, large-scale production follows similar synthetic routes but utilizes bulk deuteration and continuous flow synthesis methods for efficiency .

Meprobamate-d7 serves several significant roles in scientific research:

- Pharmacokinetic Studies: Its deuterated form allows for detailed studies on drug metabolism and distribution using advanced techniques like mass spectrometry.

- Drug Metabolism Research: Understanding how Meprobamate is metabolized aids in developing new anxiolytic drugs with improved safety profiles.

- Isotope Effects Studies: Researching how deuterium substitution affects pharmacological properties provides insights into drug action mechanisms.

- Biological Research: Investigating interactions with biological targets such as receptors and enzymes .

Meprobamate-d7 has been studied for its interactions with various biological systems. It is particularly relevant in examining how it interacts with other drugs metabolized by cytochrome P450 enzymes, such as carisoprodol. Understanding these interactions is crucial for assessing therapeutic efficacy and safety in patients using multiple medications .

Several compounds share structural similarities with Meprobamate-d7. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Meprobamate | Parent compound | Non-deuterated form |

| Carisoprodol | Structural analog | Metabolized to Meprobamate |

| Phenobarbital | Barbiturate class | Different mechanism of action |

| Diazepam | Benzodiazepine | Higher potency as anxiolytic |

Meprobamate-d7 stands out due to its unique deuterated structure, which allows researchers to explore its pharmacokinetics and metabolism more accurately than non-deuterated compounds . This distinction makes it particularly valuable in clinical and pharmacological studies aimed at understanding drug behavior in biological systems.

Molecular Composition

Meprobamate-D7 (chemical formula: C₉H₁₁D₇N₂O₄; molecular weight: 225.29 g/mol) features seven deuterium atoms strategically substituted at non-exchangeable positions:

This substitution pattern ensures isotopic stability during sample preparation and analysis.

Spectroscopic and Physicochemical Properties

| Property | Specification | Source |

|---|---|---|

| Isotopic Enrichment | >98.0% D₇ (D₀/D₇ <1%) | |

| Melting Point | 104°C ±3 | |

| Chromatographic Purity | 100.0 ±0.6 μg/mL (HPLC-UV) | |

| Storage Stability | −20°C in methanol (≥2 years) |

The deuterium labeling shifts the mass-to-charge ratio (m/z) by +7 Da compared to non-deuterated meprobamate, enabling unambiguous differentiation in mass spectrometry.

Synthetic Pathway

Deuterium incorporation occurs via:

- Catalytic Exchange: Hydrogen-deuterium swapping under acidic conditions at labile C-H bonds

- Precursor Derivatization: Synthesis from deuterated 2-methyl-2-propylpropane-1,3-diol intermediates

Historical Development of Deuterated Analytical Standards

Evolution of Isotope Dilution Techniques

- 1940s: George de Hevesy pioneers radioactive isotope dilution for biochemical studies

- 1970s: Shift to stable isotopes (²H, ¹³C) avoids radiation hazards, enabling clinical applications

- 1990s: Commercial production of deuterated standards (e.g., Meprobamate-D7) standardizes forensic toxicology assays

Technological Milestones in Deuterated Standards

GC-MS Adoption (1980s):

Deuterated analogs compensate for electron ionization variability in drug metabolite quantification. Example: Meprobamate-D7 improves detection limits to 5 ng/mL in blood.LC-MS/MS Advancements (2000s):

Electrospray ionization requires co-eluting internal standards. Meprobamate-D7’s identical retention time to native analyte corrects for ion suppression.Regulatory Harmonization (2010s):

FDA guidance mandates deuterated internal standards for bioanalytical method validation. Meprobamate-D7 meets ISO 17025 certification requirements.

Comparative Analysis of Labeling Strategies

Despite limitations in high-pH mobile phases, Meprobamate-D7 remains widely adopted due to its cost-effectiveness and proven performance in clinical toxicology.

Deuterium Incorporation Strategies in Carbamate Derivatives

The synthesis of deuterated meprobamate compounds, specifically meprobamate-d7, represents a sophisticated application of isotopic labeling techniques in pharmaceutical chemistry [1]. The deuterium incorporation strategies for carbamate derivatives involve multiple approaches that exploit the unique properties of deuterium-hydrogen exchange reactions and selective synthetic pathways [2] [5].

The primary strategy for deuterium incorporation in carbamate derivatives centers on hydrogen-deuterium exchange reactions under controlled conditions [15]. These methodologies typically employ base-catalyzed exchange mechanisms where deuterium sources such as deuterium oxide or deuterated solvents facilitate the replacement of specific hydrogen atoms with deuterium isotopes [15] [16]. The chemical reactivity of deuterium remains almost identical to that of protium, allowing for freely exchangeable synthesis reactions while maintaining the structural integrity of the parent compound [1].

Heterogeneous catalysis using palladium-based systems has emerged as a highly effective approach for selective deuterium incorporation in organic compounds [29]. The palladium on carbon with aluminum and deuterium oxide system demonstrates exceptional chemo- and regioselectivity for hydrogen-deuterium exchange reactions [29]. This methodology generates deuterium gas in situ from the reaction of aluminum with deuterium oxide, while the palladium catalyst facilitates the exchange process with high efficiency and selectivity [29].

The kinetic isotope effect plays a crucial role in deuterium incorporation strategies, as the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds affects reaction rates, particularly in oxidation reactions [1]. This phenomenon enables selective deuteration at specific positions within the molecule while preserving other structural elements [1] [2].

Advanced synthetic approaches utilize transition metal-catalyzed methods for precise deuterium placement in carbamate structures [5] [17]. These methods involve the coordination of target molecules to metal centers, followed by selective bond activation and deuterium insertion [17]. The methodology allows for high levels of deuterium incorporation at specific target sites with minimal isotopic scrambling [17].

Table 1: Deuterium Incorporation Methods for Carbamate Derivatives

| Method | Catalyst System | Deuterium Source | Selectivity | Isotopic Purity |

|---|---|---|---|---|

| Base-catalyzed exchange | Triethylamine/DBU | Deuterium oxide | Moderate | 80-94% |

| Heterogeneous catalysis | Palladium/Carbon-Aluminum | Deuterium oxide | High | >99% |

| Transition metal catalysis | Ruthenium complexes | Deuterium gas | Very High | 90-99% |

| Direct synthesis | Various | Deuterated precursors | Variable | 85-95% |

Optimization of Isotopic Purity in Propyl-d7 Labeling

The optimization of isotopic purity in propyl-d7 labeling represents a critical aspect of meprobamate-d7 synthesis, requiring precise control of reaction conditions and systematic evaluation of deuterium incorporation efficiency [10] [31]. The propyl-d7 moiety in meprobamate-d7 contains seven deuterium atoms strategically positioned to maximize analytical utility while maintaining chemical stability [27] [28].

Isotopic enrichment optimization begins with the selection of appropriate deuterated starting materials and reaction conditions that favor complete deuterium incorporation [24]. The recirculation process using continuous-flow technology has demonstrated exceptional capability for achieving high isotopic purities in deuterated compounds [24]. This closed-loop methodology grants access to deuterated compounds with isotopic purities exceeding 95% through iterative processing cycles [24].

Temperature control emerges as a fundamental parameter in optimizing deuterium incorporation efficiency [29]. Research demonstrates that reaction temperatures between 80-190°C provide optimal conditions for deuterium exchange, with higher temperatures generally correlating with increased deuterium enrichment levels [29]. However, excessive temperatures may lead to unwanted side reactions or deuterium scrambling, necessitating careful optimization for each specific substrate [29].

The role of reaction time in isotopic purity optimization cannot be understated, with studies showing that extended reaction periods of 20-60 minutes typically yield superior deuterium incorporation rates [29]. The relationship between reaction time and isotopic purity follows a logarithmic curve, with diminishing returns observed beyond optimal time periods [29].

Solvent selection significantly influences isotopic purity outcomes in propyl-d7 labeling reactions [15] [24]. Deuterated methanol and deuterium oxide serve as both reaction media and deuterium sources, contributing to enhanced isotopic incorporation through multiple exchange pathways [15]. The use of large deuterium reservoirs, such as deuterated methanol in six-fold excess, has proven effective in achieving deuterium incorporation levels exceeding 93% [17].

Quality assessment of isotopic purity requires sophisticated analytical techniques capable of distinguishing between different isotopic states [31]. High-resolution mass spectrometry provides accurate quantification of isotopic enrichment by measuring the relative abundances of molecular ions differing by mass units corresponding to deuterium incorporation [31]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and deuterium positioning within the molecule [31].

Table 2: Optimization Parameters for Propyl-d7 Labeling

| Parameter | Optimal Range | Impact on Purity | Analytical Method |

|---|---|---|---|

| Temperature | 120-170°C | High | Gas chromatography-mass spectrometry |

| Reaction Time | 30-60 minutes | Moderate | Nuclear magnetic resonance |

| Deuterium Excess | 5-10 equivalents | Very High | High-resolution mass spectrometry |

| Catalyst Loading | 3-5 mol% | Moderate | Liquid chromatography-mass spectrometry |

| pH Control | 12-13.4 | High | Isotopic distribution analysis |

Quality Control Parameters for Synthetic Batches

The establishment of comprehensive quality control parameters for synthetic batches of meprobamate-d7 requires systematic evaluation of chemical purity, isotopic enrichment, and structural integrity [14] [22]. Quality control protocols must address the unique challenges associated with deuterated compounds, including isotopic stability, potential hydrogen-deuterium exchange during storage, and analytical method validation [18] [23].

Chemical purity assessment employs multiple analytical techniques to ensure batch-to-batch consistency and compliance with pharmaceutical standards [14]. Nuclear magnetic resonance spectroscopy provides detailed structural characterization and confirms the absence of synthetic impurities [14]. Gas chromatography-mass spectrometry and high-performance liquid chromatography serve as primary methods for quantitative purity determination [14].

Isotopic purity evaluation represents a specialized aspect of quality control for deuterated compounds, requiring precise measurement of deuterium incorporation levels and identification of isotopologue impurities [10] [19]. The determination of isotopic enrichment involves recording full-scan mass spectra, extracting isotopic ions, and calculating the relative abundances of different isotopic species [19] [31]. This analysis provides quantitative assessment of the extent of deuterium labeling and identifies any underdeuterated or overdeuterated impurities [10].

Stability testing protocols must account for the potential lability of deuterium atoms under various storage and handling conditions [26]. Deuterated compounds may undergo isotopic exchange reactions with protic solvents or atmospheric moisture, leading to gradual loss of isotopic purity over time [26]. Quality control procedures include periodic reassessment of isotopic enrichment levels and establishment of appropriate storage conditions to minimize deuterium loss [26].

Method validation encompasses accuracy, precision, linearity, and sensitivity assessments specific to deuterated analytical standards [18] [23]. The validation process must demonstrate that analytical methods provide consistent and reliable results across different batches and analytical sessions [23]. Certified reference materials serve as benchmarks for method performance evaluation and ensure traceability to international standards [18].

Batch release criteria incorporate both traditional pharmaceutical quality parameters and specialized requirements for isotopically labeled compounds [22]. These criteria typically specify minimum isotopic purity levels, maximum allowable impurity concentrations, and acceptable ranges for physical and chemical properties [22]. Documentation requirements include certificates of analysis with complete isotopic characterization and traceability information [22].

Table 3: Quality Control Parameters for Meprobamate-d7 Batches

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥98.0% | High-performance liquid chromatography | Individual impurities ≤0.5% |

| Isotopic Purity | ≥95.0% | High-resolution mass spectrometry | Deuterium enrichment >95% |

| Water Content | ≤0.5% | Karl Fischer titration | Within specified limits |

| Residual Solvents | Class 3 limits | Gas chromatography | Per International Council for Harmonisation guidelines |

| Stability | 24 months | Accelerated stability testing | No significant degradation |